Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF
Descripción
Propiedades
Fórmula molecular |
C50H59N9O8S2 |
|---|---|
Peso molecular |
978.2 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S,19R,22S)-22-amino-10-(4-aminobutyl)-7,16,19-tribenzyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C50H59N9O8S2/c51-23-13-12-22-38-45(61)56-41(26-33-18-8-3-9-19-33)48(64)59-43(50(66)67)30-69-68-29-36(52)44(60)55-39(24-31-14-4-1-5-15-31)46(62)57-40(25-32-16-6-2-7-17-32)47(63)58-42(49(65)54-38)27-34-28-53-37-21-11-10-20-35(34)37/h1-11,14-21,28,36,38-43,53H,12-13,22-27,29-30,51-52H2,(H,54,65)(H,55,60)(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,66,67)/t36-,38+,39-,40+,41+,42+,43+/m1/s1 |
Clave InChI |
NQJATBPHPBJDPZ-CEDQUOLKSA-N |
SMILES isomérico |
C1[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N |
SMILES canónico |
C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N |
Origen del producto |
United States |
Métodos De Preparación
Resin Selection and Initial Loading
The synthesis begins with a methylbenzhydrylamine (MBHA) resin, which supports the stepwise assembly of the linear peptide precursor. The MBHA resin is preferred for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and its ability to yield C-terminal amides upon cleavage. The first amino acid, typically 2-naphthylalanine (2Nal), is loaded onto the resin via standard coupling protocols. Subsequent residues are added sequentially using Fmoc-protected amino acids, with D-isomer substitutions (e.g., D-Cys at position 3) introduced to enhance metabolic stability and receptor selectivity.
Sequence Assembly and Side-Chain Modifications
The linear sequence for Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is truncated compared to native somatostatin-14 (SRIF-14), omitting residues at positions 1, 2, 4, 5, 10, 12, and 13. Critical modifications include:
-
Position 2 : Substituted with para-chlorophenylalanine (Cpa) to improve SSTR2 affinity.
-
Position 7 : Incorporation of tyrosine (Tyr) or 4-aminophenylalanine (4Aph) derivatives, such as 4Aph(Cbm) (carbamoyl), to modulate receptor interaction.
-
Position 8 : D-Tryptophan (D-Trp), a key determinant of antagonist activity.
Coupling reactions employ activators like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and bases such as N,N-diisopropylethylamine (DIPEA) to ensure >99% stepwise efficiency.
Cleavage, Deprotection, and Linear Peptide Isolation
Acidolytic Cleavage from Resin
After sequence assembly, the peptide-resin is treated with anhydrous hydrogen fluoride (HF) at 0°C for 1–2 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for Tyr and Trp). The crude linear peptide is precipitated in cold diethyl ether and dissolved in 75% acetic acid for subsequent oxidation.
Side-Chain Deprotection Challenges
Residual protecting groups, such as Fmoc on lysine (position 9), require selective removal. Treatment with 20% piperidine in dimethylformamide (DMF) for 30 minutes ensures complete Fmoc cleavage without affecting other functional groups.
Oxidation and Disulfide Bridge Formation
Iodine-Mediated Cyclization
The linear peptide is cyclized via disulfide bond formation between cysteine residues at positions 3 and 14. A 10% iodine solution in methanol is added to the peptide dissolved in 75% acetic acid, inducing oxidation under mild conditions. The reaction is quenched with ascorbic acid once a persistent orange hue indicates completion (typically 40 minutes).
Cyclization Efficiency and Byproducts
Analytical HPLC monitoring reveals cyclization efficiencies exceeding 90%, with minimal dimerization or over-oxidation byproducts. The cyclic structure is critical for maintaining the bioactive conformation, as demonstrated by receptor-binding assays.
Purification and Analytical Characterization
Preparative Reverse-Phase HPLC
Crude cyclic peptide is purified using a C18 column with a gradient of acetonitrile (20–60%) in 0.1% trifluoroacetic acid (TFA). Fractions are collected based on UV absorbance at 220 nm, and purity is assessed via capillary zone electrophoresis (CZE) or analytical HPLC.
Table 1: Purification Outcomes for Select Batches
| Batch | Purity (CZE) | Yield (%) | Molecular Weight ([M+H]+) |
|---|---|---|---|
| 1 | 94% | 32 | 1583.72 (Calc: 1583.62) |
| 2 | 98% | 28 | 1606.50 (Calc: 1606.64) |
| 3 | 98% | 35 | 1594.17 (Calc: 1594.65) |
Mass Spectrometry Validation
Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry confirms the molecular weight of the final product. Deviations <0.1 Da between observed and calculated values validate synthetic fidelity.
Structural and Functional Validation
Análisis De Reacciones Químicas
Tipos de reacciones
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar puentes disulfuro, que son cruciales para mantener su estructura tridimensional.
Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, lo que lleva a cambios en la conformación del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, yodo.
Agentes reductores: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).
Reactivos de sustitución: Varios derivados de aminoácidos y agentes de acoplamiento.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen análogos modificados de Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF con actividad biológica y estabilidad alteradas .
Aplicaciones Científicas De Investigación
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Se emplea en estudios de unión a receptores para comprender la interacción entre los análogos de somatostatina y sus receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades relacionadas con el sistema endocrino, como la acromegalia y los tumores neuroendocrinos.
Mecanismo De Acción
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF ejerce sus efectos uniéndose a los receptores de somatostatina, particularmente SSTR3. Esta unión inhibe la actividad de la adenilato ciclasa, reduciendo los niveles de monofosfato de adenosina cíclico (cAMP) y llevando a una disminución de la secreción hormonal y la proliferación celular. El compuesto también activa la fosfatasa de tirosina y la fosfolipasa C, modulando aún más las respuestas celulares .
Comparación Con Compuestos Similares
Receptor Binding Affinity and Selectivity
The D-Trp8 substitution is pivotal for receptor interactions. Unlike native SRIF, which binds all five SSTRs with nanomolar affinity, structural modifications in analogs alter receptor selectivity and potency:
Table 1: Receptor Binding Affinities (IC₅₀, nM) and Serum Stability
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Serum Half-Life (h) |
|---|---|---|---|---|---|---|
| SRIF | 0.43 | 0.0016 | 0.53 | 0.74 | 0.23 | 2.75 |
| [D-Trp8]-SRIF | 0.32 | 0.001 | 0.61 | 5.83 | 0.46 | 19.7 |
| [L-Msa7,D-Trp8]-SRIF (5) | 1.2 | 0.0005 | 1.8 | 8.2 | 2.1 | 41.0 |
Key findings:
- Broad Receptor Affinity : [D-Trp8]-SRIF retains binding to all SSTRs, mirroring SRIF’s broad activity but with improved stability .
- Selectivity via Msa Substitutions : Introducing mesitylalanine (Msa) at positions 6, 7, or 11 enhances SSTR2 selectivity. For example, [L-Msa7,D-Trp8]-SRIF (compound 5) shows 20-30× higher SSTR2 affinity than octreotide and 10× greater serum stability than SRIF .
- SSTR1-Selective Analogs : Des-AA1,2,5[DTrp8,IAmp9]SRIF binds SSTR1 exclusively (IC₅₀ = 1.8 nM), demonstrating how additional substitutions (e.g., IAmp9) refine receptor targeting .
Structural and Conformational Stability
The D-Trp8 substitution stabilizes a β-hairpin structure centered at residues Trp8-Lys9 via hydrophobic interactions between the indole ring and Lys9’s aliphatic chain. This conformation is critical for maintaining receptor-binding pharmacophores .
- Flexibility vs. Rigidity: [D-Trp8]-SRIF retains native SRIF’s flexibility in solution, as shown by NMR . Msa-containing analogs (e.g., [L-Msa6,D-Trp8]-SRIF) exhibit enhanced aromatic clustering (Phe6-Phe7-D-Trp8), increasing rigidity and NOE signals . Peptides with multiple Msa residues (e.g., compound 10) lose structural definition due to steric hindrance, reducing receptor affinity despite high serum stability .
- Serum Stability: [D-Trp8]-SRIF’s half-life (19.7 h) surpasses SRIF (2.75 h) due to protease resistance from the D-amino acid . Synergistic effects of D-Trp8 and Msa (e.g., compound 5) yield a half-life of 41 h, the highest among tested analogs .
Functional and Therapeutic Implications
- Glucoregulation : Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF’s CNS-mediated suppression of stress-induced hyperglycemia contrasts with systemic analogs like octreotide, which primarily target peripheral SSTR2 .
- Anticancer Potential: High SSTR2 affinity and stability make [L-Msa7,D-Trp8]-SRIF (compound 5) a candidate for tumor-targeted therapies, as SSTR2 is overexpressed in many cancers .
- Negative Feedback : Unlike inactive analogs (e.g., des-Trp8-SRIF-14), [D-Trp8]-SRIF inhibits SRIF secretion in hypothalamic neurons, suggesting ultrashort-loop feedback .
Limitations and Trade-offs
Q & A
Q. How is Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF synthesized, and what methodologies ensure structural fidelity?
The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategies on 2-chlorotrityl chloride resin. Non-natural amino acids (e.g., D-Trp8, Msa) are incorporated with limited equivalents (1.5 eq) to avoid side reactions. Structural fidelity is validated through NMR spectroscopy and NOESY experiments, which confirm backbone conformation and side-chain interactions. For example, [D-Trp8]-SRIF retains β-sheet structures and hydrogen-bonding patterns critical for receptor binding .
Q. Which structural motifs in Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF enhance receptor binding affinity?
The D-Trp8 substitution stabilizes the hairpin conformation via hydrophobic interactions between its indole ring and Lys8. Msa (mesitylalanine) residues at positions 6, 7, or 11 introduce bulky aromatic side chains that enhance polar-π interactions, stabilizing clusters with Phe6/7/11. These motifs improve binding to SSTR1-5 while maintaining flexibility for multi-receptor engagement .
Q. What is the receptor selectivity profile of Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF compared to native SRIF?
Unlike native SRIF, which binds all five SSTRs with similar affinity, [D-Trp8]-SRIF shows increased potency across SSTR1-5 due to conformational stabilization. Competitive binding assays reveal Ki values comparable to SRIF (e.g., SSTR3 Ki = 0.8 nM vs. 1.2 nM for SRIF). However, Msa-substituted analogs exhibit selectivity shifts; for example, [L-Msa6,D-Trp8]-SRIF shows 20–30× higher affinity for SSTR3/5 .
Advanced Research Questions
Q. How do NMR and NOESY studies resolve conformational flexibility in Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF analogs?
NMR experiments (e.g., 2D NOESY) identify long-range aromatic interactions (e.g., Msa6-Phe11 proximity) and quantify backbone dynamics. For instance, [D-Trp8]-SRIF retains native flexibility, while Msa-containing analogs (e.g., [L-Msa7,D-Trp8]-SRIF) show rigid β-sheets with defined NOE signals. Computational modeling (CNS software) refines these structures, revealing that Msa substitutions shift conformational equilibria toward SSTR2-selective poses .
Q. What strategies enhance SSTR2 selectivity in analogs without compromising serum stability?
Introducing L-Msa7 or L-Tmp11 (3,4,5-trimethoxyphenylalanine) rigidifies the β-turn region, favoring SSTR2 binding. These substitutions reduce conformational entropy, as shown by reduced Lys9 γ-proton chemical shifts. Serum stability assays (e.g., human serum incubation) correlate rigidity with extended half-lives (e.g., [L-Tmp11,D-Trp8]-SRIF: 41 hours vs. 12 hours for SRIF). Balancing aromatic bulk and hydrophobicity is critical to avoid unstructured conformations .
Q. How do contradictory receptor binding data inform hypotheses about conformational dynamics?
Discrepancies in Ki values (e.g., variable SSTR2 affinity in Msa analogs) suggest dynamic equilibria between active/inactive states. For example, [L-Msa6,D-Trp8]-SRIF exhibits high SSTR3/5 affinity but lower SSTR2 binding due to competing aromatic clusters. Mutagenesis and hydrogen-deuterium exchange (HDX) studies can map transient interactions, while molecular dynamics simulations predict dominant conformers under physiological conditions .
Methodological Notes
- Data Interpretation : Use computational tools (e.g., CNS, AMBER) to reconcile NMR-derived distance constraints with crystallographic SSTR2 complexes.
- Experimental Design : Prioritize analogs with defined NOE patterns (e.g., [L-Msa7,D-Trp8]-SRIF) for high-resolution structural studies.
- Contradiction Resolution : Cross-validate binding assays with conformational analysis (e.g., circular dichroism) to distinguish intrinsic affinity from stability effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
